3-Iodopyridazine
Overview
Description
3-Iodopyridazine is a heterocyclic organic compound with the molecular formula C₄H₃IN₂. It is a derivative of pyridazine, where an iodine atom is substituted at the third position of the pyridazine ring. Pyridazine derivatives are known for their wide range of pharmacological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodopyridazine can be synthesized through various methods. One common method involves the palladium-catalyzed cross-coupling reaction of 3-bromopyridazine with diethyl ester . This reaction typically requires a palladium catalyst, a base, and an appropriate solvent under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for higher yields and purity, and the process is scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 3-Iodopyridazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include dimethylformamide and tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl boronic acids can yield biaryl compounds.
Scientific Research Applications
3-Iodopyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Iodopyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied .
Comparison with Similar Compounds
3-Bromopyridazine: Another halogenated pyridazine derivative used in similar synthetic applications.
3-Chloropyridazine: Known for its use in cross-coupling reactions and as a precursor for other heterocyclic compounds.
Uniqueness: 3-Iodopyridazine is unique due to the presence of the iodine atom, which can influence its reactivity and the types of reactions it can undergo. The iodine atom can be easily substituted, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-iodopyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2/c5-4-2-1-3-6-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXBSBHTRNCQQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316795 | |
Record name | 3-Iodopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65202-53-1 | |
Record name | 3-Iodopyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65202-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodopyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-iodopyridazine considered a valuable building block in organic synthesis?
A1: 3-Iodopyridazines serve as excellent starting materials for creating diverse pyridazine derivatives. The iodine atom acts as a handle for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions. [, , ] This allows chemists to introduce a range of alkynyl and aryl substituents, expanding the possibilities for designing molecules with desired properties. [, ]
Q2: What is the significance of radicalic ethoxycarbonylation in the context of 3-iodopyridazines?
A2: Radicalic ethoxycarbonylation offers a powerful strategy for introducing ester groups into the pyridazine core. Research highlights a method employing the redox decomposition of ethyl pyruvate oxyhydroperoxide in a two-phase system (sulfuric acid/toluene) to achieve this. [] This reaction efficiently transforms 3-iodopyridazines into valuable trifunctional building blocks, such as 3-iodo-4,5-pyridazinedicarboxylic acid diethyl ester. [] These building blocks hold immense potential for constructing complex polycyclic systems. []
Q3: What alternative synthetic routes exist for creating substituted pyridazines from 3-iodopyridazines?
A3: While radicalic ethoxycarbonylation provides a route to specific pyridazine derivatives, palladium-catalyzed cross-coupling reactions offer a more general approach for introducing various substituents. [] This methodology allows for the synthesis of unsymmetrical 3,6-disubstituted pyridazines from 3-iodopyridazines by selectively coupling different partners. [, ] This expands the diversity of accessible pyridazine derivatives for further study.
Q4: What are the limitations of using 3-iodopyridazines in synthesis?
A4: Despite their utility, the availability of diversely substituted 3-iodopyridazines remains a limiting factor. [] Research mainly focuses on 3-iodo and 6-substituted 3-iodo derivatives, restricting the exploration of more elaborate pyridazine-based structures. [] Further development of synthetic methods to access a wider range of substituted 3-iodopyridazines could unlock new possibilities in pyridazine chemistry.
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